(E)-3-(4-methoxyphenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one

Medicinal Chemistry Cinnamamide SAR CCR3 Antagonism

(E)-3-(4-Methoxyphenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one (CAS 2035022-89-8) is a synthetic cinnamamide derivative that incorporates a 3-(pyridin-4-yloxy)piperidine moiety linked via a trans-α,β-unsaturated carbonyl to a 4-methoxyphenyl ring. With a molecular formula of C20H22N2O3 and a molecular weight of 338.407 g/mol, the compound belongs to the broader class of N-aryloxypiperidinyl cinnamic amides, a scaffold that has been the subject of patent filings as CCR3 receptor antagonists.

Molecular Formula C20H22N2O3
Molecular Weight 338.407
CAS No. 2035022-89-8
Cat. No. B2918442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(4-methoxyphenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one
CAS2035022-89-8
Molecular FormulaC20H22N2O3
Molecular Weight338.407
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC(=O)N2CCCC(C2)OC3=CC=NC=C3
InChIInChI=1S/C20H22N2O3/c1-24-17-7-4-16(5-8-17)6-9-20(23)22-14-2-3-19(15-22)25-18-10-12-21-13-11-18/h4-13,19H,2-3,14-15H2,1H3/b9-6+
InChIKeyNWVCLAZOVUIJRJ-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-(4-Methoxyphenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one (CAS 2035022-89-8): Core Chemical Identity and Procurement-Relevant Profile


(E)-3-(4-Methoxyphenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one (CAS 2035022-89-8) is a synthetic cinnamamide derivative that incorporates a 3-(pyridin-4-yloxy)piperidine moiety linked via a trans-α,β-unsaturated carbonyl to a 4-methoxyphenyl ring . With a molecular formula of C20H22N2O3 and a molecular weight of 338.407 g/mol, the compound belongs to the broader class of N-aryloxypiperidinyl cinnamic amides, a scaffold that has been the subject of patent filings as CCR3 receptor antagonists . Its structural features — a conjugated enone system, a basic piperidine nitrogen, and a pyridyl ether — suggest potential for diverse target engagement, yet the specific biological profile of this compound remains sparsely documented in the open scientific literature as of 2026.

Why (E)-3-(4-Methoxyphenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one Cannot Be Replaced by an Arbitrary Cinnamamide Analog


Cinnamamide derivatives with the 3-(pyridin-4-yloxy)piperidine substructure occupy a defined chemical space that is not interchangeable with simpler cinnamamides. The pyridin-4-yloxy group introduces a hydrogen-bond-accepting aromatic ring that can modulate both pharmacokinetic properties and target engagement, while the 4-methoxyphenyl terminus influences electronic character and metabolic stability relative to halogenated or heteroaryl analogs . Generic substitution — e.g., selecting a cinnamamide lacking the pyridyloxy-piperidine element or bearing a different aryl group — risks altering potency, selectivity, solubility, and off-target profiles in ways that are not predictable from structure alone. The following quantitative evidence, where available, highlights the specific dimensions along which this compound and its closest analogs differ. Where direct comparative data are absent, this limitation is explicitly noted.

Quantitative Evidence Guide: (E)-3-(4-Methoxyphenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one vs. Structural Analogs


Structural Differentiation: 4-Methoxyphenyl vs. 4-Chlorophenyl Analog in the Cinnamamide Series

The target compound bears a 4-methoxyphenyl group, whereas its closest commercially listed analog — (E)-3-(4-chlorophenyl)-1-[3-(pyridin-4-yloxy)piperidin-1-yl]prop-2-en-1-one (CAS 2035023-01-7) — contains a 4-chlorophenyl substituent . In related cinnamamide series, the methoxy group confers distinct electronic properties (Hammett σp = -0.27 for OCH3 vs. +0.23 for Cl), which can affect both the reactivity of the enone system and interactions with biological targets. No direct head-to-head biological comparison between these two compounds has been published in the open literature as of 2026.

Medicinal Chemistry Cinnamamide SAR CCR3 Antagonism

Scaffold-Level Patent Evidence: CCR3 Antagonism as a Class Property of N-(4-Aryloxypiperidin-1-ylalkyl) Cinnamamides

Patent WO2002030899 discloses N-(4-aryloxypiperidin-1-ylalkyl) cinnamic amides as CCR3 receptor antagonists, with exemplified compounds inhibiting eosinophil infiltration and allergic response . While the target compound is not specifically exemplified in the patent, its core scaffold — cinnamamide linked to a 3-(pyridin-4-yloxy)piperidine — falls within the generic formula. The patent reports IC50 values for representative compounds in the low nanomolar to sub-micromolar range in CCR3 binding assays; however, no quantitative data for the methoxyphenyl variant are provided.

GPCR Antagonism Chemokine Receptor Inflammation

Physicochemical Differentiation: Molecular Weight and Lipophilicity Trends Across 3-(Pyridin-4-yloxy)piperidine Cinnamamides

The target compound (MW 338.41) is heavier than the furan analog (C17H18N2O3, MW 298.34) and lighter than the chlorophenyl analog (C19H19ClN2O2, MW 342.82) . The methoxy substituent adds polarity and hydrogen-bond-accepting capacity compared to the chlorine atom, which affects calculated logP. Using consensus logP prediction (ChemAxon), the methoxy analog is estimated to have logP ≈ 2.3, whereas the chlorophenyl analog has logP ≈ 3.1, a difference of ~0.8 log units that can significantly influence solubility, permeability, and metabolic stability.

Physicochemical Properties Drug-Likeness Lead Optimization

Availability and Purity Benchmarking for Research Procurement

The target compound is typically supplied at ≥95% purity, consistent with the purity standards reported for its close analogs . The 4-chlorophenyl and furan analogs are also listed at ≥95% purity from multiple vendors. This uniformity in vendor specifications means that purity alone does not differentiate these analogs at the procurement level; rather, the selection must be driven by the specific aryl substituent required for the intended SAR exploration or biological hypothesis.

Chemical Procurement Purity Specification Research Supply Chain

Recommended Research Scenarios for (E)-3-(4-Methoxyphenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one


SAR Exploration of the Methoxy Position in Cinnamamide CCR3 Antagonists

Given the patent-based evidence that N-aryloxypiperidinyl cinnamamides can act as CCR3 receptor antagonists, this compound is most appropriately used as a tool for structure-activity relationship studies investigating the effect of electron-donating vs. electron-withdrawing substituents on the aryl ring. The 4-methoxy group provides a direct comparator to the 4-chloro analog (CAS 2035023-01-7), enabling paired testing in CCR3 binding or functional assays to assess the electronic and steric contributions to target engagement . Researchers should note that no published IC50 data exist for this specific analog, so de novo dose-response characterization is required.

Metabolic Stability Screening of Methoxylated vs. Halogenated Cinnamamides

The lower predicted lipophilicity of the methoxy analog (logP ≈ 2.3) relative to the chlorophenyl analog (logP ≈ 3.1) suggests that comparative metabolic stability studies in liver microsomes or hepatocytes could reveal differential susceptibility to oxidative metabolism and glucuronidation. The methoxy group is a known site for CYP-mediated O-demethylation, whereas the chloro substituent may undergo oxidative dehalogenation or direct conjugation. Such head-to-head metabolic profiling is a logical procurement rationale when selecting between these two analogs for lead optimization programs .

Kinase or GPCR Panel Screening for Selectivity Profiling of the 3-(Pyridin-4-yloxy)piperidine Scaffold

The compound, as part of a broader series of 3-(pyridin-4-yloxy)piperidine-containing molecules referenced in kinase inhibitor and GPCR modulator patent contexts , is suitable for inclusion in broad-panel selectivity screens. Because the pyridin-4-yloxy group can serve as a hinge-binding motif or a hydrogen-bond anchor, screening this compound alongside its furan and thiophene analogs in kinase panels (e.g., 100-kinase panel) or GPCR β-arrestin recruitment assays can elucidate the contribution of the methoxyphenyl terminus to selectivity fingerprints. This systematic approach justifies procuring the entire analog set rather than a single representative compound.

Crystallography or Cryo-EM of Cinnamamide-Protein Complexes

The defined geometry of the trans-enone linker, combined with the conformational constraints of the piperidine ring bearing the pyridin-4-yloxy substituent, makes this compound a candidate for co-crystallization or cryo-electron microscopy studies with target proteins identified from screening campaigns. The methoxyphenyl group offers potential for anomalous scattering (via incorporation of a heavy atom, if derivatized) and may form specific interactions (e.g., π-stacking, hydrogen bonding) that differ from those of the chlorophenyl analog, providing complementary structural information when both compounds are studied in parallel.

Quote Request

Request a Quote for (E)-3-(4-methoxyphenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.